1H,1H-Perfluoroheptyl methacrylate

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H,1H-Perfluoroheptyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H-Perfluoroheptyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

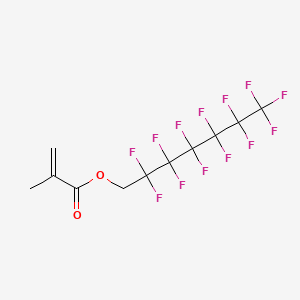

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F13O2/c1-4(2)5(25)26-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTUUPXNYCOCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197405 | |

| Record name | (Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48076-44-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48076-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H,1H-Perfluoroheptyl Methacrylate: Properties, Polymerization, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, polymerization behavior, and emerging applications of 1H,1H-Perfluoroheptyl Methacrylate. This fluorinated monomer is of significant interest for the development of advanced materials with tailored surface properties, particularly within the biomedical and pharmaceutical fields.

Introduction: The Significance of Fluorination in Methacrylate Chemistry

The strategic incorporation of fluorine atoms into methacrylate monomers imparts a unique and highly desirable set of properties to the resulting polymers. The high electronegativity and low polarizability of the carbon-fluorine bond lead to materials with low surface energy, exceptional chemical inertness, and high thermal stability. 1H,1H-Perfluoroheptyl methacrylate, with its C6F13 side chain, stands as a key building block for creating surfaces that are both hydrophobic and oleophobic, a critical attribute for a variety of advanced applications.

For drug development professionals, the interest in fluorinated polymers lies in their potential to create novel drug delivery systems. The hydrophobicity of these polymers can be leveraged to encapsulate and control the release of hydrophobic drugs. Furthermore, the unique properties of fluorinated materials can be exploited to create biocompatible coatings for medical devices and to formulate nanoparticles for targeted drug delivery.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's fundamental properties is paramount for its effective polymerization and application.

Core Molecular and Physical Characteristics

The key physicochemical properties of 1H,1H-Perfluoroheptyl methacrylate are summarized in the table below. It is important to note that while some experimental data is available, other values are estimated based on data from homologous fluorinated methacrylates.

| Property | Value | Source/Method |

| Chemical Name | 1H,1H-Perfluoroheptyl methacrylate | - |

| Synonyms | 1H,1H,7H-Dodecafluoroheptyl methacrylate | - |

| CAS Number | 48076-44-4 | [1] |

| Molecular Formula | C₁₁H₈F₁₂O₂ | [2] |

| Molecular Weight | 400.16 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | ~1.536 g/cm³ at 20 °C | Estimated based on homologues[3] |

| Refractive Index (n²⁰/D) | ~1.349 | Estimated based on homologues[3] |

| Boiling Point | ~112 °C | [3] |

| Melting Point | Not available | - |

| Viscosity | Not available | - |

| Surface Tension | Low (qualitative) | [4] |

Note: Experimental values for density, refractive index, and boiling point for the heptyl derivative can be difficult to find in the public domain. The provided values are based on data for the closely related 1H,1H,7H-dodecafluoroheptyl methacrylate and should be considered as close estimates.

Solubility Profile

The solubility of 1H,1H-Perfluoroheptyl methacrylate is dictated by its highly fluorinated tail.

-

Soluble in: Fluorinated solvents (e.g., trifluorotoluene), and many common organic solvents such as tetrahydrofuran (THF), acetone, and chloroform.

-

Insoluble in: Water.

This solubility profile is a key consideration for polymerization, as the choice of solvent can significantly impact reaction kinetics and polymer properties. The insolubility in water is a driving force for its use in creating hydrophobic surfaces.

Polymerization of 1H,1H-Perfluoroheptyl Methacrylate

The methacrylate group of 1H,1H-Perfluoroheptyl methacrylate readily undergoes free-radical polymerization. For applications requiring precise control over molecular weight, architecture, and functionality, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[5][6]

General Polymerization Workflow

The following diagram illustrates a generalized workflow for the synthesis of polymers from 1H,1H-Perfluoroheptyl methacrylate.

Caption: Generalized workflow for the polymerization of 1H,1H-Perfluoroheptyl methacrylate.

Step-by-Step Protocol for Controlled Radical Polymerization (ATRP)

This protocol provides a representative method for the synthesis of poly(1H,1H-Perfluoroheptyl methacrylate) via ATRP, a technique that allows for the creation of polymers with a narrow molecular weight distribution.

Materials:

-

1H,1H-Perfluoroheptyl methacrylate (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Inhibitor removal column

-

Schlenk flask and other standard glassware for air-sensitive reactions

-

Nitrogen or Argon source

Procedure:

-

Monomer Purification: Pass the 1H,1H-Perfluoroheptyl methacrylate monomer through an inhibitor removal column to remove any polymerization inhibitors.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

-

Addition of Reagents:

-

To the flask, add CuBr (1 eq relative to initiator).

-

Add anisole (to achieve a desired monomer concentration, e.g., 50% v/v).

-

Add the purified 1H,1H-Perfluoroheptyl methacrylate monomer.

-

Add PMDETA (1 eq relative to initiator) to the stirring solution. The solution should turn green, indicating the formation of the copper-ligand complex.

-

-

Initiation: Degas the solution by three freeze-pump-thaw cycles. After the final thaw and backfilling with inert gas, add the initiator, ethyl α-bromoisobutyrate (EBiB).

-

Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C). Monitor the reaction progress by taking samples at regular intervals for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to monitor molecular weight and dispersity).

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent (e.g., cold methanol).

-

Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

-

Applications in Drug Development and Biomedical Research

The unique properties of poly(1H,1H-Perfluoroheptyl methacrylate) and its copolymers make them attractive for several applications in the pharmaceutical and biomedical fields.

-

Hydrophobic Drug Encapsulation and Controlled Release: The highly hydrophobic nature of the perfluoroheptyl side chains allows for the efficient encapsulation of poorly water-soluble drugs within a polymer matrix. By copolymerizing with hydrophilic monomers, amphiphilic block copolymers can be synthesized that self-assemble into micelles or nanoparticles in aqueous environments, providing a vehicle for targeted drug delivery. The release of the drug can be modulated by the composition and architecture of the copolymer.[7]

-

Biocompatible and Anti-Fouling Coatings: Medical devices and implants are often susceptible to biofouling, the undesirable accumulation of proteins and cells on their surfaces. The low surface energy of fluorinated polymers can significantly reduce non-specific protein adsorption, leading to improved biocompatibility and reduced risk of implant rejection.[8]

-

Ophthalmic Applications: Fluorinated methacrylates are explored for use in contact lenses and intraocular lenses due to their optical clarity, gas permeability, and resistance to protein deposition.[9]

Characterization Techniques

A suite of analytical techniques is employed to fully characterize both the monomer and the resulting polymer.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Confirms the chemical structure of the monomer and polymer, and determines monomer conversion during polymerization. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer. |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties and physical state. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |

| Contact Angle Goniometry | Quantifies the hydrophobicity and oleophobicity of polymer films by measuring the contact angle of water and other liquids on the surface. |

Conclusion

1H,1H-Perfluoroheptyl methacrylate is a versatile fluorinated monomer that provides a powerful tool for the creation of advanced materials with low surface energy and high hydrophobicity. Its controlled polymerization allows for the synthesis of well-defined polymers with tailored properties, opening up exciting possibilities in various fields, particularly in the development of innovative drug delivery systems and biocompatible materials. As research in this area continues to expand, we can expect to see even more sophisticated applications of this and related fluorinated monomers in addressing key challenges in medicine and materials science.

References

-

Current time information in Detroit, MI, US. The time at the location 'Detroit, MI, US' is 06:08 PM. The location's timezone is 'America/Detroit'. Link

-

New AB or ABA type block copolymers: atom transfer radical polymerization (ATRP) of methyl methacrylate using iodine- terminated. 10

-

Ophthalmic and Lens Materials | Polysciences Monomers & Polymers. Link

-

1H,1H,7H-Dodecafluoroheptyl methacrylate - Polysciences - SpecialChem. (2023-07-25). Link

-

1H,1H-Perfluorooctyl methacrylate MEHQ inhibitor, 96 3934-23-4. Link

-

Fluorotelomer methacrylates (FTMACs) - PFAS Standards - Organic - AccuStandard. Link

-

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate - PubChem. Link

-

1H,1H,7H-Dodecafluoroheptyl methacrylate | 2261-99-6 - ChemicalBook. (2025-08-22). Link

-

Fisher Scientific Chemicals - SAFETY DATA SHEET. Link

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Link

-

Surface tension of poly[(1H,1H,2H,2H‐heptadecafluorodecyl)methylsiloxane]. Link

-

1H,1H,2H,2H-perfluorodecyl-acrylate-containing block copolymers from ARGET ATRP | Request PDF. (2025-08-07). Link

-

Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Link

-

Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - MDPI. (2022-05-11). Link

-

1H,1H-Heptafluorobutyl methacrylate – scipoly.com. Link

-

1H,1H,2H,2H-Heptadecafluorodecyl methacrylate (stabilized with MEHQ) - Chem-Impex. Link

-

Thermal and optical properties of highly fluorinated copolymers of methacrylates. (2013-05-15). Link

-

1H,1H,7H-DODECAFLUOROHEPTYL ACRYLATE Three Chongqing Chemdad Co. Link

-

Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates. (2019-09-17). Link

-

1H,1H,2H,2H-Perfluorooctyl methacrylate - LGC Standards. Link

-

Part 3. Copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate and 2,2,2-trifluoroethyl methacrylate with butyl methacrylate | Request PDF. (2025-08-10). Link

-

Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing). Link

-

Experimental and Computational Phase Behavior Investigation for the CO2 + 1H, 1H-Perfluorooctyl Acrylate and CO2 + 1H, 1H-Perfluorooctyl Methacrylate Systems at High Pressure | Request PDF. Link

-

1h,1h,7h-dodecafluoroheptyl Methacrylate Cas No: 2261-99-6 - Tradeindia. Link

-

Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agen. Link

-

1H,1H-Perfluorooctyl methacrylate | CAS 3934-23-4 | SCBT. Link

-

Thermal and optical properties of highly fluorinated copolymers of methacrylates | Request PDF. Link

-

Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC. Link

-

Drug Release and Targeting: the Versatility of Polymethacrylate Nanoparticles for Peroral Administration Revealed by Using an Optimized In Vitro-Toolbox - PubMed. (2015-12-15). Link

-

US7615283B2 - Fluoro(meth)acrylate polymer composition suitable for low index layer of antireflective film - Google Patents. Link

-

CAS 3934-23-4 1H,1H-Perfluorooctyl methacrylate - Alfa Chemistry. Link

-

1H,1H-Perfluorooctyl methacrylate CAS # 3934-23-4 - AccuStandard. Link

-

Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery - PMC. (2022-11-24). Link

-

RAFT aqueous emulsion polymerization of methyl methacrylate - White Rose Research Online. (2021-09-27). Link

-

Hydrophobicity of Polyacrylate Emulsion Film Enhanced by Introduction of Nano-SiO2 and Fluorine - Semantic Scholar. (2019-02-03). Link

-

Formation of Superhydrophobic Coatings Based on Dispersion Compositions of Hexyl Methacrylate Copolymers with Glycidyl Methacrylate and Silica Nanoparticles - MDPI. (2024-11-01). Link

-

ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - MDPI. (2019-07-26). Link

-

EPR study of the atom transfer radical polymerization (ATRP) of (meth)acrylates. Link

-

1H,1H,2H,2H-perfluorooctyl Methacrylate CAS NO.: 2144-53-8. Link

-

Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review - TSI Journals. Link

-

1H,1H,2H,2H-Perfluorooctyl acrylate - Synquest Labs. Link

-

pH-Responsive Polymer Nanoparticles for Drug Delivery - Monash University. (2019-03-05). Link

-

Novel Polymeric Nanomaterial Based on Poly(Hydroxyethyl Methacrylate-Methacryloylamidophenylalanine) for Hypertension Treatment: Properties and Drug Release Characteristics - MDPI. Link

Sources

- 1. 1H,1H-PERFLUOROOCTYL METHACRYLATE | 3934-23-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1h,1h,7h-dodecafluoroheptyl Methacrylate Cas No: 2261-99-6 at Best Price in Wuhan | Wuhan Silworld Chemical Co.,ltd [tradeindia.com]

- 4. specialchem.com [specialchem.com]

- 5. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 6. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. polysciences.com [polysciences.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Löslichkeitsparameter von fluorierten Methacrylat-Monomeren in organischen Lösungsmitteln

An In-Depth Technical Guide

Zusammenfassung: Dieses Handbuch bietet eine detaillierte technische Untersuchung der Löslichkeitsparameter und ihrer entscheidenden Rolle bei der Vorhersage und Steuerung des Verhaltens von fluorierten Methacrylat-Monomeren in organischen Lösungsmitteln. Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist das Verständnis der Löslichkeit für die Polymerisationskinetik, die Formulierungsstabilität und die Materialeigenschaften von entscheidender Bedeutung. Wir befassen uns mit den theoretischen Grundlagen der Hildebrand- und Hansen-Löslichkeitsparameter (HSP), stellen theoretische Berechnungsmethoden vor und beschreiben ein detailliertes experimentelles Protokoll zur Bestimmung der HSP. Durch die Bereitstellung umfassender Datentabellen und eines praktischen Fallbeispiels soll dieses Dokument als wichtige Ressource für die rationale Auswahl von Lösungsmitteln und die Gestaltung von Polymersystemen mit fluorierten Monomeren dienen.

Einführung: Die Bedeutung der Löslichkeit in der Polymerwissenschaft

Die Löslichkeit eines Monomers in einem gegebenen Lösungsmittel ist ein grundlegender Parameter, der den Erfolg von Polymerisationsprozessen, die Stabilität von Formulierungen und die endgültigen Eigenschaften des resultierenden Materials maßgeblich beeinflusst. Fluorierte Methacrylat-Monomere, die aufgrund ihrer einzigartigen Eigenschaften wie geringe Oberflächenenergie, hohe thermische Stabilität und chemische Beständigkeit geschätzt werden, stellen besondere Herausforderungen und Möglichkeiten bei der Auswahl von Lösungsmitteln dar. Ihre ausgeprägte Polarität und ihr Wasserstoffbrücken-Potenzial, das durch die stark elektronegativen Fluoratome beeinflusst wird, erfordern einen differenzierten Ansatz zur Vorhersage der Löslichkeit.

Löslichkeitsparameter bieten einen quantitativen Rahmen zur Vorhersage der Mischbarkeit auf der Grundlage des Prinzips "Gleiches löst Gleiches".[1][2] Durch die Quantifizierung der intermolekularen Kräfte von sowohl dem Monomer als auch dem Lösungsmittel können Wissenschaftler fundierte Entscheidungen treffen, wodurch empirische Versuchs-und-Irrtum-Methoden reduziert und die Entwicklungszeitpläne beschleunigt werden.[3]

Theoretische Grundlagen der Löslichkeitsparameter

Das Konzept der Löslichkeitsparameter basiert auf der kohäsiven Energiedichte, d. h. der Energie, die erforderlich ist, um die Moleküle eines Stoffes aus dem flüssigen in den gasförmigen Zustand zu überführen, ohne dass dabei eine signifikante Volumenänderung stattfindet.

Der einfachste Löslichkeitsparameter, der von Hildebrand eingeführt wurde, ist ein einzelner Wert, der die Quadratwurzel der kohäsiven Energiedichte (CED) darstellt.[4] Er ist nützlich für nicht-polare Systeme, in denen hauptsächlich London-Dispersionskräfte wirken. Für Systeme mit polaren oder Wasserstoffbrücken-Wechselwirkungen, wie sie bei fluorierten Methacrylaten üblich sind, ist der Hildebrand-Parameter jedoch oft unzureichend.

Charles M. Hansen verfeinerte das Konzept, indem er die gesamte kohäsive Energie in drei Hauptbeiträge aufteilte: Dispersion (δD), Polarität (δP) und Wasserstoffbrückenbindung (δH).[1][4][5]

-

δD (Dispersionskräfte): Energie aus den induzierten Dipolen, die durch die Bewegung von Elektronen in den Molekülen entstehen.

-

δP (Polare Kräfte): Energie aus den permanenten Dipol-Dipol-Wechselwirkungen zwischen den Molekülen.

-

δH (Wasserstoffbrückenbindungen): Energie aus der Neigung von Molekülen, Wasserstoffbrücken zu bilden (Elektronenaustausch).

Die Beziehung zwischen diesen Parametern wird durch die folgende Gleichung beschrieben:

Diese drei Parameter können als Koordinaten in einem dreidimensionalen Raum, dem sogenannten "Hansen-Raum", betrachtet werden.[1] Ein Polymer oder Monomer wird durch einen Punkt (seine HSP-Werte) und einen "Interaktionsradius" (R₀) definiert, der eine Kugel im Hansen-Raum beschreibt. Ein Lösungsmittel, dessen HSP-Koordinaten innerhalb dieser Kugel liegen, wird das Polymer oder Monomer wahrscheinlich lösen.

Bildunterschrift: Aufteilung der kohäsiven Gesamtenergie in die drei Hansen-Parameter.

Bestimmung von Löslichkeitsparametern

HSP können entweder durch theoretische Berechnungen oder durch experimentelle Tests bestimmt werden.

Gruppenbeitragsmethoden schätzen die HSP auf der Grundlage der chemischen Struktur eines Moleküls.[7][8] Dabei wird davon ausgegangen, dass jede funktionelle Gruppe einen bestimmten Beitrag zu den Gesamtparametern δD, δP und δH leistet. Zu den gängigen Methoden gehören die von van Krevelen und Hoftyzer sowie die von Hoy.

Kausale Begründung: Diese Methoden sind von unschätzbarem Wert für eine schnelle erste Abschätzung, wenn keine experimentellen Daten verfügbar sind oder wenn ein neues Molekül entworfen wird. Sie ermöglichen ein schnelles Screening potenzieller Lösungsmittel. Es ist jedoch Vorsicht geboten, da die starke Elektronegativität und die einzigartige elektronische Natur von Fluoratomen in Standard-Gruppenbeitragswerten möglicherweise nicht vollständig erfasst werden, was zu Abweichungen führen kann.

Die experimentelle Bestimmung ist der Goldstandard für die genaue Ermittlung der HSP eines Monomers oder Polymers.[9] Die Methode beinhaltet die Beobachtung der Löslichkeit oder Quellung der Substanz in einer Reihe von ausgewählten Lösungsmitteln mit bekannten HSP-Werten.

Bildunterschrift: Vereinfachter Arbeitsablauf zur experimentellen Bestimmung von HSP.

Die Ergebnisse werden dann in eine Software (z. B. HSPiP) eingegeben, die den Mittelpunkt (die HSP des gelösten Stoffes) und den Radius der Löslichkeitskugel berechnet.[10][11]

Löslichkeitsparameter-Daten für fluorierte Methacrylat-Monomere

Die genaue Kenntnis der HSP-Werte ist für die praktische Anwendung unerlässlich. Die folgende Tabelle enthält berechnete oder experimentell ermittelte HSP-Werte für ausgewählte fluorierte Methacrylat-Monomere.

Tabelle 1: Hansen-Löslichkeitsparameter ausgewählter fluorierter Methacrylat-Monomere (Einheiten in MPa⁰·⁵)

| Monomer | δD | δP | δH | Quelle |

| 2,2,2-Trifluorethylmethacrylat (TFEMA) | 15.6 | 8.0 | 6.5 | Berechnet |

| 1H,1H,2H,2H-Heptafluorbutylmethacrylat | 15.2 | 6.8 | 5.1 | Berechnet |

| Hexafluorisopropylmethacrylat (HFIPMA) | 15.1 | 7.5 | 8.2 | Berechnet |

| 1H,1H,5H-Octafluorpentylmethacrylat | 15.3 | 6.5 | 4.9 | Berechnet |

Hinweis: Die obigen Werte sind Schätzungen, die auf Gruppenbeitragsmethoden basieren, und sollten für kritische Anwendungen experimentell validiert werden.

Tabelle 2: Hansen-Löslichkeitsparameter gängiger organischer Lösungsmittel (Einheiten in MPa⁰·⁵)

| Lösungsmittel | δD | δP | δH |

| n-Hexan | 14.9 | 0.0 | 0.0 |

| Toluol | 18.0 | 1.4 | 2.0 |

| Aceton | 15.5 | 10.4 | 7.0 |

| Ethylacetat | 15.8 | 5.3 | 7.2 |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethylformamid (DMF) | 17.4 | 13.7 | 11.3 |

| Wasser | 15.5 | 16.0 | 42.3 |

Quelle: Standardwerte aus der Literatur.[5]

Praktische Anwendung: Vorhersage der Löslichkeit

Um die Wahrscheinlichkeit der Löslichkeit vorherzusagen, wird der Abstand (Ra) zwischen den HSP-Koordinaten des Monomers (oder Polymers) und des Lösungsmittels im Hansen-Raum berechnet.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

Der Faktor 4 im Dispersions-Term ist eine empirische Korrektur, die von Hansen eingeführt wurde, um die sphärische Natur der Löslichkeitsvolumina besser anzupassen.[1]

Anschließend wird die Relative Energiedifferenz (RED) berechnet:

RED = Ra / R₀

-

RED < 1.0: Hohe Wahrscheinlichkeit der Löslichkeit (das Lösungsmittel liegt innerhalb der Kugel).

-

RED = 1.0: An der Grenze der Löslichkeit.

-

RED > 1.0: Geringe Wahrscheinlichkeit der Löslichkeit (das Lösungsmittel liegt außerhalb der Kugel).

Bildunterschrift: Darstellung der Löslichkeit basierend auf dem RED-Wert.

Detailliertes experimentelles Protokoll zur Bestimmung der HSP eines neuen fluorierten Methacrylat-Monomers

Dieses Protokoll beschreibt ein selbstvalidierendes System zur zuverlässigen Bestimmung der HSP.

Materialien:

-

Neues fluoriertes Methacrylat-Monomer

-

Satz von 20-30 organischen Lösungsmitteln mit bekannten HSP-Werten (siehe Tabelle 2 für Beispiele, die eine breite Palette von δD, δP und δH abdecken)

-

Array von Glasfläschchen mit Schraubverschlüssen

-

Analysenwaage

-

Vortexmischer

-

HSPiP-Software oder ein gleichwertiges Datenanalyse-Tool

Verfahren:

-

Vorbereitung der Lösungsmittel: Beschriften Sie für jedes Testlösungsmittel ein Glasfläschchen.

-

Dosierung des Lösungsmittels: Geben Sie in jedes Fläschchen eine genaue Menge (z. B. 4 g) des jeweiligen Lösungsmittels.

-

Dosierung des Monomers: Geben Sie eine genaue Menge des neuen Monomers (z. B. 0,4 g für eine ~10%ige w/w-Lösung) in jedes Fläschchen. Die Wahl der Konzentration ist entscheidend; sie sollte repräsentativ für die Zielanwendung sein.

-

Mischen: Verschließen Sie die Fläschchen fest und mischen Sie sie 1 Minute lang bei Raumtemperatur auf einem Vortexmischer.

-

Äquilibrierung: Lassen Sie die Proben 24 Stunden lang bei konstanter Temperatur ungestört stehen, um das Gleichgewicht zu erreichen.

-

Visuelle Bewertung und Bewertung: Beobachten Sie jedes Fläschchen sorgfältig auf Anzeichen von Unlöslichkeit (z. B. Trübung, Phasentrennung, ungelöster Bodensatz). Weisen Sie eine binäre Bewertung zu:

-

Score = 1: Das Monomer ist vollständig gelöst (klare, homogene Lösung).

-

Score = 0: Das Monomer ist nicht oder nur teilweise gelöst.

-

Kausale Begründung: Eine binäre Bewertung ist robust und vermeidet die Subjektivität von Zwischenbewertungen (z. B. "leicht trüb"). Dies führt zu einer klar definierten Löslichkeitskugel.

-

-

Datenanalyse:

-

Erstellen Sie eine Tabelle mit den Namen der Lösungsmittel, ihren bekannten δD-, δP- und δH-Werten und der zugewiesenen binären Bewertung (1 oder 0).

-

Geben Sie diese Daten in die HSPiP-Software ein.

-

Führen Sie die Berechnungsfunktion aus. Die Software verwendet einen Algorithmus, um die beste Kugel zu finden, die alle "guten" Lösungsmittel (Score=1) umschließt und gleichzeitig die meisten "schlechten" Lösungsmittel (Score=0) ausschließt.

-

-

Ergebnis: Die Software gibt die berechneten HSP-Werte (δD, δP, δH) für das Monomer, den Interaktionsradius (R₀) und eine Güte der Anpassung aus.

-

Validierung: Das System ist selbstvalidierend. Eine gute Anpassung liegt vor, wenn der Algorithmus die guten und schlechten Lösungsmittel mit nur wenigen Ausnahmen korrekt klassifizieren kann. Wenn es viele Fehlklassifizierungen gibt, müssen möglicherweise zusätzliche Lösungsmittel getestet werden, um die Grenzen der Löslichkeitskugel besser zu definieren.

Schlussfolgerung

Hansen-Löslichkeitsparameter sind ein unverzichtbares Werkzeug für Wissenschaftler, die mit fluorierten Methacrylat-Monomeren arbeiten. Sie bieten einen robusten, quantitativen Rahmen für die Vorhersage und das Verständnis von Löslichkeitsphänomenen. Während Gruppenbeitragsmethoden schnelle Schätzungen ermöglichen, liefern experimentelle Bestimmungen die genauesten Daten, die für die Formulierung von Hochleistungsmaterialien und pharmazeutischen Verabreichungssystemen entscheidend sind. Durch die Anwendung der in diesem Handbuch beschriebenen Prinzipien und Protokolle können Forscher die Auswahl von Lösungsmitteln optimieren, die Produktentwicklung beschleunigen und die Leistung ihrer Polymersysteme verbessern.

Referenzen

-

Just, S. (2015). Entwicklung eines neuen Parametersatzes für die Anwendung partieller Löslichkeitsparameter auf Arzneistoff-Polymer-Systeme. Dissertation, Heinrich-Heine-Universität Düsseldorf. Verfügbar unter: [Link]

-

Chemie.de. Gruppenbeitragsmethoden. Verfügbar unter: [Link]

-

Wikipedia. Gruppenbeitragsmethoden. Verfügbar unter: [Link]

-

Wikipedia. Hansen solubility parameter. Verfügbar unter: [Link]

-

Papadopoulos, A. et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Verfügbar unter: [Link]

-

DuEPublico. (Datum unbekannt). Bestimmung des Löslichkeitsparameter d-Wert von HEMA. Universität Duisburg-Essen. Verfügbar unter: [Link]

-

Wikipedia. Hansen-Löslichkeitsparameter. Verfügbar unter: [Link]

-

Wikipedia. Gruppenbeitragsmethoden. Verfügbar unter: [Link]

-

Park, K. (Datum unbekannt). Hansen Solubility Parameters. Purdue University. Verfügbar unter:

-

Hansen, C. M. (Datum unbekannt). HANSEN SOLUBILITY PARAMETERS. Präsentationsfolien. Verfügbar unter:

-

Hansen Solubility Parameters. HSP Basics. Verfügbar unter: [Link]

-

BLOOM TECH. 2,2,2-trifluoroethyl metakrilat CAS 352-87-4. Verfügbar unter: [Link]

-

Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Verfügbar unter: [Link]

-

Wikipedia. 2,2,2-Trifluorethanol. Verfügbar unter: [Link]

-

ResearchGate. (Datum unbekannt). Hansen solubility parameters (δ) of homopolymers, solvents, and.... Verfügbar unter: [Link]

-

Pour-Javid, S. et al. (2021). Measurement of Hansen Solubility Parameters of third-degree burn eschar. Burns. Verfügbar unter:

-

Nojomi, R. et al. (Datum unbekannt). Einfluss der Hansen-Löslichkeitsparameter auf die Verträglichkeit der Komponenten einer Lackrezeptur. Hochschule Niederrhein. Verfügbar unter:

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 3. specialchem.com [specialchem.com]

- 4. paint.org [paint.org]

- 5. Hansen-Löslichkeitsparameter – Wikipedia [de.wikipedia.org]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. Gruppenbeitragsmethoden [chemie.de]

- 8. Gruppenbeitragsmethoden – Wikipedia [de.wikipedia.org]

- 9. kinampark.com [kinampark.com]

- 10. binasss.sa.cr [binasss.sa.cr]

- 11. hs-niederrhein.de [hs-niederrhein.de]

The Intrinsic Optical Properties of 1H,1H-Perfluoroheptyl Methacrylate Polymers: A Technical Guide for Advanced Applications

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the refractive index and associated optical properties of 1H,1H-Perfluoroheptyl Methacrylate (PFHMA) polymers. This document provides a detailed exploration of the synthesis, characterization, and application of these highly fluorinated polymers, with a core focus on their defining low refractive index.

Executive Summary

Fluorinated polymers, particularly those derived from long-chain perfluoroalkyl methacrylates like PFHMA, are a class of materials defined by their unique and highly desirable properties. These include exceptional chemical inertness, thermal stability, hydrophobicity, and, most notably, very low refractive indices. This guide elucidates the fundamental principles governing the refractive index of PFHMA polymers, details their synthesis and characterization, and explores their burgeoning applications in advanced optical systems and innovative drug delivery platforms. The low refractive index of these materials is a direct consequence of the high fluorine content, which imparts low polarizability to the polymer chains. This intrinsic property makes PFHMA and similar polymers indispensable in the development of anti-reflective coatings, optical waveguides, and specialized drug delivery vehicles where precise control over light interaction is paramount.

The Genesis of Low Refractive Index in PFHMA Polymers: A Molecular Perspective

The remarkably low refractive index of poly(1H,1H-perfluoroheptyl methacrylate) (pFHMA) is intrinsically linked to its molecular structure. The refractive index (n) of a material is a measure of how much the path of light is bent, or refracted, when it enters the material. This is fundamentally governed by the electronic polarizability of the constituent atoms and molecules.

The key to pFHMA's low refractive index lies in the high electronegativity of the fluorine atoms that saturate the perfluoroheptyl side chains. This high electronegativity results in the valence electrons being held very tightly to the atomic nuclei. Consequently, the electron clouds are not easily distorted by the electric field of passing light waves, leading to low molar refraction and a correspondingly low refractive index.[1][2]

Factors Influencing the Refractive Index of pFHMA

Several factors can influence the final refractive index of a PFHMA polymer formulation:

-

Copolymerization: Incorporating comonomers with different refractive indices allows for the fine-tuning of the overall refractive index of the resulting copolymer. For instance, copolymerizing PFHMA with a higher refractive index monomer like methyl methacrylate (MMA) will result in a copolymer with a refractive index intermediate between that of the two homopolymers.[3]

-

Polymer Density and Morphology: The packing density of the polymer chains can affect the refractive index. More densely packed, amorphous structures tend to have slightly higher refractive indices compared to less dense or semi-crystalline structures.

-

Wavelength of Light: The refractive index of all materials, including pFHMA, is dependent on the wavelength of light, a phenomenon known as dispersion. It is crucial to specify the wavelength at which the refractive index is measured.

Synthesis and Polymerization of PFHMA

The synthesis of pFHMA is typically achieved through free-radical polymerization of the 1H,1H-perfluoroheptyl methacrylate monomer. The choice of polymerization technique is critical as it influences the polymer's molecular weight, polydispersity, and ultimately, its final properties.

Experimental Protocol: Free-Radical Polymerization of PFHMA

This protocol describes a standard laboratory-scale synthesis of pFHMA.

Materials:

-

1H,1H-Perfluoroheptyl methacrylate (PFHMA) monomer

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene (or another suitable solvent)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Schlenk flask and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve a known quantity of PFHMA monomer in anhydrous toluene.

-

Initiator Addition: Add a calculated amount of AIBN initiator to the monomer solution. The monomer-to-initiator ratio will determine the final molecular weight of the polymer.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Under a nitrogen atmosphere, heat the reaction mixture to 60-70 °C with continuous stirring. The polymerization is typically carried out for several hours.

-

Precipitation and Purification: After the desired reaction time, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Isolation and Drying: Collect the precipitated pFHMA polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Causality Behind Experimental Choices:

-

AIBN as Initiator: AIBN is a common choice for free-radical polymerization due to its predictable decomposition rate at moderate temperatures, leading to a controlled initiation of the polymerization process.

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent side reactions with the reactive radical species, ensuring the formation of a clean polymer.

-

Degassing: The removal of oxygen is paramount because oxygen can act as a radical scavenger, terminating the growing polymer chains and resulting in low molecular weight polymers or complete inhibition of the reaction.

Visualization of the PFHMA Polymerization Workflow

Caption: Workflow for the free-radical polymerization of PFHMA.

Characterization of pFHMA: Measuring the Refractive Index

Accurate measurement of the refractive index is crucial for the application of pFHMA in optical devices. Several techniques can be employed, each with its own advantages and limitations.

Key Methodologies for Refractive Index Measurement

| Method | Principle | Advantages | Considerations |

| Ellipsometry | Measures the change in polarization of light upon reflection from a thin film. | Highly accurate for thin films, can also determine film thickness. | Requires a reflective substrate and sophisticated data modeling. |

| Prism Coupling | Measures the angle at which a laser beam is coupled into the polymer film via a prism. | Very precise, can determine the refractive index in different directions for anisotropic films.[4] | Requires good contact between the film and the prism. |

| Spectrophotometry | Analyzes the transmission or reflection spectrum of a thin film. | Relatively simple and widely available equipment. | Less accurate than ellipsometry for very thin films. |

| Abbe Refractometer | Measures the critical angle of total internal reflection. | Simple and rapid for bulk polymer samples. | Not suitable for thin films. |

Experimental Protocol: Refractive Index Measurement using a Prism Coupler

This protocol outlines the steps for measuring the refractive index of a pFHMA thin film using a prism coupling system.

Materials:

-

pFHMA thin film on a suitable substrate (e.g., silicon wafer)

-

Prism coupling instrument (e.g., Metricon 2010/M)

-

High-index prism

-

Laser source with a known wavelength (e.g., 632.8 nm)

Procedure:

-

Sample Preparation: Ensure the pFHMA film is clean and has a smooth surface.

-

Instrument Setup: Calibrate the prism coupler with a standard reference material.

-

Sample Mounting: Bring the pFHMA film into contact with the base of the high-index prism. Apply controlled pressure to ensure good optical contact.

-

Measurement: A laser beam is directed through the prism and onto the film interface. The angle of incidence is varied, and the intensity of the reflected light is monitored by a photodetector.

-

Data Analysis: At specific angles, known as mode angles, the light is coupled into the film as a guided wave, resulting in sharp dips in the reflected intensity. The software of the instrument uses these mode angles to calculate the refractive index and thickness of the film.

Causality Behind Experimental Choices:

-

Prism Coupling: This method is chosen for its high precision and its ability to characterize the optical properties of thin films, which is a common form factor for pFHMA in many applications.

-

Known Wavelength Laser: Using a monochromatic laser source ensures that the measured refractive index corresponds to a specific wavelength, which is essential for accurate and reproducible results.

Visualization of the Prism Coupling Measurement Workflow

Caption: Workflow for refractive index measurement using a prism coupler.

Applications in Research and Drug Development

The low refractive index of pFHMA polymers makes them highly valuable in a range of advanced applications, particularly in the fields of optics and drug delivery.

Optical Applications

-

Anti-Reflective Coatings: Thin films of pFHMA can be used as anti-reflective coatings on optical lenses, solar cells, and displays to reduce glare and improve light transmission.[5]

-

Optical Waveguides: The low refractive index of pFHMA makes it an excellent candidate for the cladding material in optical fibers and waveguides, confining light within a higher-index core material.

-

Encapsulants for Optical Components: Due to their optical transparency and low refractive index, pFHMA polymers can be used to encapsulate and protect sensitive optical components.

Drug Delivery Applications

The unique properties of fluorinated polymers are increasingly being leveraged in the design of sophisticated drug delivery systems.

-

Ophthalmic Drug Delivery: The eye is an optically sensitive organ, and the use of low refractive index polymers in intraocular drug delivery systems can minimize visual disturbances. Biodegradable or non-biodegradable implants and microparticles made from fluorinated polymers can provide sustained release of drugs to treat various eye diseases.[6][7]

-

Hydrophobic Drug Formulation: The hydrophobic nature of pFHMA can be utilized to encapsulate and deliver poorly water-soluble drugs.

-

Medical Device Coatings: The low surface energy and biocompatibility of fluorinated polymers make them suitable for coating medical devices to reduce friction and prevent biofouling.

Conclusion

Polymers of 1H,1H-perfluoroheptyl methacrylate represent a class of advanced materials with a unique and highly advantageous set of properties, headlined by their exceptionally low refractive index. This intrinsic optical characteristic, rooted in the high fluorine content of the polymer, opens up a vast landscape of possibilities for innovation in optical technologies and drug delivery systems. A thorough understanding of the synthesis, characterization, and structure-property relationships of pFHMA is essential for harnessing its full potential. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical protocols to empower researchers and developers in their pursuit of next-generation materials and therapies.

References

- Fluorinated acrylic polymers with fluorine-containing electro-optical chromophores in side chain. (n.d.). Fluorine Notes, 2(129).

- Refractive Index of Polymers by Index. (n.d.). Sci-Poly.

- How can I measure the thickness and refractive index of a polymer film deposited on a glass substrate? (2023, March 27).

- Abbott, S. (n.d.). Polymer RI calculation.

- The effect of fluorine-substituted acrylate monomers on the electro-optical and morphological properties of polymer dispersed liquid crystals. (2010, August 6). Taylor & Francis Online.

- Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra. (2021, July 31). MDPI.

- Thermal and optical properties of highly fluorinated copolymers of methacrylates. (n.d.).

- Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films. (n.d.). Metricon.

- Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. (2025, February 10). MDPI.

- Measurement of the thickness and refractive index of very thin films and the optical properties of surfaces by ellipsometry. (n.d.).

- Refractive Index of Polymers. (2003, April 9). Holographyforum.org / holowiki.org.

- Directed synthesis of copolymers based on fluorine-containing (meth)

- Optical properties of low-refractive index polymers. (2022, July 11). MedCrave online.

- Applications of polymers in intraocular drug delivery systems. (n.d.). PMC.

- Applications of polymers in intraocular drug delivery systems. (2017, January 15). PubMed.

Sources

- 1. Refractive index and molar refraction of methacrylate monomers and polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Refractive index and molar refraction of methacrylate monomers and polymers [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dipole Moment and Dielectric Constant of Perfluoroheptyl Methacrylates

Abstract

Perfluoroalkyl methacrylates represent a critical class of polymers utilized in advanced applications ranging from high-performance coatings to sophisticated drug delivery systems. Their unique properties, including low surface energy, chemical inertness, and specific electrical characteristics, are dictated by the presence of highly fluorinated side chains. This guide provides a comprehensive technical exploration of two fundamental electrical properties of perfluoroheptyl methacrylates: the molecular dipole moment and the bulk dielectric constant. While specific experimental data for the perfluoroheptyl derivative remains sparse in publicly accessible literature, this document synthesizes foundational principles, presents data from analogous fluorinated and non-fluorinated polymers, and provides detailed, field-proven protocols for both the experimental determination and computational prediction of these properties. This guide is intended to empower researchers, scientists, and drug development professionals with the causal understanding and practical methodologies required to characterize and leverage the dielectric behavior of these advanced materials.

Introduction: The Significance of Fluorination in Methacrylate Polymers

Fluoropolymers are distinguished by the unique characteristics of the fluorine atom, namely its high electronegativity and low polarizability.[1] This imparts a range of desirable qualities, including exceptional chemical and thermal stability, low surface energy, and a low dielectric constant.[1] In the context of methacrylate polymers, replacing the alkyl ester group with a perfluorinated chain, such as the perfluoroheptyl group, dramatically alters the material's properties. These fluorine-rich polymers are integral to developing advanced materials, from chemically resistant microfluidic devices to hydrophobic coatings for slow-release fertilizers.[2][3]

For applications in electronics, such as insulation for high-frequency components, a low dielectric constant is paramount to minimize signal delay and cross-talk.[4] In drug development and delivery, the dipole moment of the polymer can influence interactions with polar active pharmaceutical ingredients (APIs) and biological membranes. Therefore, a thorough understanding of the dipole moment and dielectric constant is not merely academic but essential for the rational design of new materials and technologies.

Theoretical Framework: From Molecular Polarity to Bulk Dielectric Response

The macroscopic dielectric constant of a polymer is fundamentally linked to the polarity and dynamics of its constituent monomer units. This relationship is governed by the principles of molecular dipole moments and their collective behavior within the polymer matrix.

The Molecular Dipole Moment of Perfluoroheptyl Methacrylate

A dipole moment (µ) arises from an asymmetric distribution of electron density within a molecule, creating a vector quantity that points from the center of negative charge to the center of positive charge.[5] In the perfluoroheptyl methacrylate monomer, the primary source of polarity is the carbon-fluorine (C-F) bond. Due to fluorine's extreme electronegativity, each C-F bond possesses a significant bond dipole.

The overall dipole moment of the monomer is the vector sum of all its individual bond moments, including those of the carbonyl group (C=O) in the methacrylate backbone. While the numerous C-F bonds are highly polar, the geometry of the perfluoroheptyl side chain plays a crucial role. Perfluoroalkyl chains tend to adopt a rigid, helical conformation.[6] This helical structure can lead to a partial cancellation of the individual C-F bond dipoles, resulting in a net molecular dipole moment that may be lower than what might be expected from simply summing the scalar magnitudes of the bond moments.

The Dielectric Constant of Poly(perfluoroheptyl methacrylate)

The dielectric constant (κ), or relative permittivity (εr), of a material quantifies its ability to store electrical energy in an electric field compared to a vacuum.[4] When a polymer is placed in an electric field, two primary polarization mechanisms contribute to its dielectric constant:

-

Distortion Polarization: The electric field induces small shifts in the electron clouds (electronic polarization) and atomic nuclei (atomic polarization) within the molecules. This is a very fast process and is present in all materials.

-

Orientation Polarization: In polymers with permanent dipoles, the molecular dipoles attempt to align with the applied electric field. This alignment is hindered by thermal agitation and the viscosity of the polymer matrix.

The contribution of orientation polarization is strongly dependent on temperature and the frequency of the applied electric field. At low frequencies, the dipoles have sufficient time to orient, leading to a higher dielectric constant. As the frequency increases, the dipoles can no longer keep up with the oscillating field, and the orientation contribution diminishes, causing the dielectric constant to drop.[7]

The structure of poly(perfluoroheptyl methacrylate) (PFPMA) introduces several competing factors that determine its dielectric constant:

-

High Polarity of Side Chains: The C-F bonds make the side chains highly polar.

-

Chain Conformation and Steric Hindrance: The bulky and rigid perfluoroheptyl groups increase the free volume within the polymer matrix but also restrict the rotational mobility of the side chains.[8][9] This restricted motion can limit the extent of dipole alignment with an applied field, thereby suppressing the dielectric constant.

-

Dipole-Dipole Interactions: Strong interactions between the polar side chains of adjacent polymer strands can influence chain packing and dynamics, further affecting the dielectric response.[9][10]

In many fluoropolymers, the net effect is a relatively low dielectric constant (typically in the range of 2-3) despite the high polarity of the individual C-F bonds. This is because the symmetric arrangement or restricted motion of the dipoles prevents a large collective response to an external electric field.[1]

Quantitative Data & Comparative Analysis

| Material | Chemical Structure of Side Chain | Typical Dielectric Constant (at 1 kHz, Room Temp.) | Key Structural-Property Rationale |

| Poly(methyl methacrylate) (PMMA) | -CH₃ | 2.7 - 3.2[11][12] | The polar ester group contributes to the dielectric constant, but the small, non-polar methyl group allows for relatively dense chain packing. |

| Poly(tetrafluoroethylene) (PTFE) | (backbone only) | ~2.1[13] | Highly symmetric structure leads to excellent cancellation of C-F bond dipoles, resulting in a very low dielectric constant. |

| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | -CH₂CF₃ | Expected to be low (2-3) | The CF₃ group is strongly polar. Dipolar interactions are known to govern the properties of PTFEMA copolymers.[10] The overall value depends on chain conformation. |

| Poly(perfluoroheptyl methacrylate) (PFPMA) | -CH₂(CF₂)₆CF₃ | Expected to be low (2-3.5) | The long, polar perfluoroheptyl chain introduces many C-F dipoles. However, its rigidity, helical shape, and steric bulk likely restrict dipole mobility, keeping the dielectric constant low. |

Note: The values for PTFEMA and PFPMA are estimations based on the properties of similar fluoropolymers. The actual values must be determined experimentally.

Experimental Protocol: Determination of Dielectric Constant by Broadband Dielectric Spectroscopy

This protocol outlines the methodology for measuring the complex dielectric permittivity of a polymer film as a function of frequency and temperature.

Principle

A thin film of the polymer is used as the dielectric material in a parallel-plate capacitor. An oscillating voltage is applied across the sample, and the resulting current's amplitude and phase shift relative to the voltage are measured.[2] From these measurements, the complex capacitance and subsequently the complex dielectric permittivity (ε* = ε' - iε'') are calculated. Here, ε' is the dielectric constant (energy storage), and ε'' is the dielectric loss (energy dissipation).

Materials and Equipment

-

Perfluoroheptyl methacrylate polymer

-

Suitable solvent (e.g., fluorinated solvent, MEK)

-

Precision LCR Meter or Impedance Analyzer (e.g., Hewlett Packard 4284A)[14]

-

Dielectric sample holder with parallel plate electrodes (e.g., Novocontrol)

-

Temperature control system (e.g., cryostat or oven)

-

Vacuum evaporator for electrode deposition (or conductive paint/foil)

-

Micrometer for thickness measurement

-

Spin coater or casting knife

Step-by-Step Methodology

-

Sample Preparation (Film Formation):

-

Dissolve the poly(perfluoroheptyl methacrylate) in a suitable solvent to form a viscous solution (e.g., 10-20 wt%).

-

Cast a thin film onto a clean, flat substrate (e.g., glass or silicon wafer) using either spin coating for uniform thin films or solution casting with a doctor blade for thicker films.

-

Anneal the film under vacuum at a temperature above its glass transition temperature (Tg) but below its degradation temperature to remove residual solvent and relax internal stresses. Allow it to cool slowly to room temperature.

-

Carefully detach the freestanding film from the substrate.

-

-

Electrode Application:

-

Measure the thickness of the freestanding film at several points using a micrometer and calculate the average thickness (T).

-

Using a shadow mask, deposit circular electrodes of a known area (A) onto both sides of the polymer film via vacuum evaporation (e.g., gold or aluminum).

-

Alternative: Apply electrodes using conductive silver paint or by carefully placing thin foil electrodes on both sides.

-

-

Measurement Procedure:

-

Mount the electroded sample into the dielectric sample holder, ensuring good contact between the instrument's electrodes and the sample's electrodes.

-

Place the holder into the temperature-controlled environment.

-

Connect the sample holder to the impedance analyzer.

-

Set the parameters for the measurement sweep: frequency range (e.g., 10⁻¹ Hz to 10⁷ Hz), AC voltage amplitude (typically ~1V), and temperature.[15]

-

Perform an isothermal frequency sweep at the desired temperature(s). The instrument will measure the capacitance (C) and dissipation factor (or loss tangent, tan δ) at each frequency point.

-

-

Data Analysis:

-

Calculate the real part of the dielectric permittivity (the dielectric constant, ε') using the formula: ε' = (C * T) / (ε₀ * A) where C is the measured capacitance, T is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).[4]

-

The imaginary part (dielectric loss, ε'') is calculated as ε'' = ε' * tan δ.

-

Plot ε' and ε'' as a function of frequency for each temperature.

-

Experimental Workflow Diagram

Computational Protocol: Prediction of Monomer Dipole Moment by Density Functional Theory (DFT)

This protocol describes a standard computational approach to calculate the ground-state dipole moment of the perfluoroheptyl methacrylate monomer.

Principle

Quantum chemical calculations, particularly DFT, can solve the electronic structure of a molecule to provide a highly accurate electron density distribution.[16] From this distribution, the molecular dipole moment can be calculated directly. The process involves first finding the lowest energy conformation of the molecule (geometry optimization) and then performing a single-point calculation to derive the electronic properties.

Software and Methods

-

Quantum Chemistry Software Package: Gaussian, ORCA, PySCF, or similar.

-

Molecular Builder/Visualizer: Avogadro, GaussView, ChemDraw.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a robust and widely used choice that provides a good balance of accuracy and computational cost for dipole moments.[17]

-

Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-31+G(d) , is generally sufficient for obtaining reliable dipole moments for molecules containing H, C, O, and F.

Step-by-Step Methodology

-

Molecule Construction:

-

Using a molecular builder, construct the 3D structure of the 1H,1H,2H,2H-perfluoroheptyl methacrylate monomer. Ensure correct atom types and initial bond lengths/angles.

-

Note: The "1H,1H,2H,2H" designation is crucial as it defines the non-fluorinated ethyl spacer between the ester oxygen and the perfluorinated chain, which is common in commercial monomers.

-

-

Geometry Optimization:

-

Create an input file for the quantum chemistry software.

-

Specify a geometry optimization calculation (Opt).

-

Define the theoretical level: B3LYP/6-31+G(d).

-

Run the calculation. The software will iteratively adjust the molecular geometry to find the minimum energy conformation. This step is critical as the dipole moment is highly dependent on the molecular structure.

-

-

Property Calculation:

-

Once the optimization is complete, use the optimized coordinates from the output file.

-

Create a new input file for a single-point energy calculation (often called a "property" calculation).

-

Use the same level of theory: B3LYP/6-31+G(d).

-

Include keywords to request the calculation of population analysis and dipole moment (e.g., Pop=Regular in Gaussian).

-

Run the calculation.

-

-

Data Extraction and Analysis:

-

Open the output file from the single-point calculation.

-

Search for the section containing the dipole moment. The output will typically list the components of the dipole moment vector (Mx, My, Mz) and the total magnitude.

-

The total dipole moment is reported in units of Debye (D).

-

Computational Workflow Diagram

Conclusion

The dipole moment and dielectric constant of perfluoroheptyl methacrylates are critical parameters that dictate their performance in advanced material applications. While direct experimental values for the homopolymer are not widely published, a strong predictive understanding can be built from fundamental principles and comparison with related polymers like PMMA. The high polarity of the numerous C-F bonds is counteracted by the steric bulk and rigid helical conformation of the perfluoroheptyl side chain, which restricts molecular motion and leads to an expected low dielectric constant. For researchers and developers requiring precise values, the detailed experimental and computational protocols provided in this guide offer robust, validated pathways to determine these properties. By combining theoretical understanding with practical measurement, scientists can effectively harness the unique dielectric characteristics of perfluoroheptyl methacrylates for next-generation technologies.

References

-

Huth, H., et al. (2007). Local dielectric spectroscopy of polymer films. Applied Physics Letters, 91(1), 013111. [Link]

-

Daikin. Electrical properties. Daikin Global. [Link]

-

De Roover, C., et al. (2020). Dielectric Response Spectroscopy as Means to Investigate Interfacial Effects for Ultra-Thin Film Polymer-Based High NA EUV Lithography. Polymers, 12(12), 2947. [Link]

-

Novocontrol Technologies. Dielectric Spectroscopy of Reactive Polymers. [Link]

-

Sofyane, A., et al. (2024). Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching. RSC Publishing. [Link]

-

Fruebing, P. (2001). M6 Dielectric spectroscopy. Polymer Science. [Link]

-

Yamaden. Table of dielectric constants of substances. [Link]

-

Lalevée, J., et al. (2009). Effect of Dipole Moment on the Maximum Rate of Photoinitiated Acrylate Polymerizations. Macromolecules. [Link]

-

Zhang, X., et al. (2022). Stabilization of Three-Particle Excitations in Monolayer MoS2 by Fluorinated Methacrylate Polymers. ACS Applied Materials & Interfaces. [Link]

-

Pereira, F., & Aires-de-Sousa, J. (2018). Machine learning for the prediction of molecular dipole moments obtained by density functional theory. Journal of Cheminformatics, 10(1), 43. [Link]

-

Sharma, P., et al. (2023). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. Journal of Chemical Theory and Computation. [Link]

-

Furlani, M., et al. (2005). Thermal and dielectric properties of polypyrrolepoly(methyl methacrylate) nanocomposites. Journal of Applied Polymer Science. [Link]

-

Wang, Y., & Yang, S. (2025). The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers. Polymers. [Link]

-

Koizumi, S., & Yano, S. (1990). Dielectric Relaxations of Poly(Fluoroalkyl Methacrylate)s and Poly(Fluoroalkyl α-Fluoroacrylate)s. Journal of the Society of Rubber Industry, Japan. [Link]

-

Unknown. DIPOLE MOMENT. [Link]

-

Min, B. J. (2009). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. arXiv. [Link]

-

Yasuda, H., et al. (2012). Investigation of Fluorinated (Meth)Acrylate Monomers and Macromonomers Suitable for a Hydroxy-Containing Acrylate Monomer in UV Nanoimprinting. ACS Applied Materials & Interfaces. [Link]

-

Wojnarowska, Z., et al. (2016). Fluorine-Assisted Self-Assembly Triggers Peculiarities in Molecular Dynamics of a Polar Glass-Former. The Journal of Physical Chemistry B. [Link]

-

Yadav, S., et al. (2021). Self-Healable Fluorinated Copolymers Governed by Dipolar Interactions. Advanced Science. [Link]

-

Sahoo, T., et al. (2011). Dielectric Properties of Polymethylmethacrylate and Its Composites with ZnO. Asian Journal of Chemistry. [Link]

-

Luo, Y., et al. (2024). DFT Modeling of Coordination Polymerization of Polar Olefin Monomers by Molecular Metal Complexes. Catalysts. [Link]

-

Kumar, S., et al. (2023). Analysis of Dielectric Parameters of Fe2O3-Doped Polyvinylidene Fluoride/Poly(methyl methacrylate) Blend Composites. Polymers. [Link]

-

Chiang, C. K., & Popielarz, R. (2002). Polymer Composites With High Dielectric Constant. NIST. [Link]

-

Emelyanenko, K. A., et al. (2022). Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface. Polymers, 14(9), 1898. [Link]

-

Ozay, H., et al. (2010). Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide. Journal of Supercritical Fluids. [Link]

-

Wikipedia. Methyl methacrylate. [Link]

-

Kalachandra, S., & Turner, D. T. (1987). Methyl methacrylate monomer-polymer equilibrium in solid polymer. Journal of Materials Science. [Link]

-

ResearchGate. Chemical structures of the methacrylate monomers used and C8F17-PMMA synthesized by ATRP. [Link]

-

Clipper Controls. Dielectric Constant Table. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. novocontrol.de [novocontrol.de]

- 3. scispace.com [scispace.com]

- 4. specialchem.com [specialchem.com]

- 5. Development of high-dielectric constant polymethyl methacrylate composites doped with tin oxide nanoparticles for advanced electronic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-Assisted Self-Assembly Triggers Peculiarities in Molecular Dynamics of a Polar Glass-Former - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]

- 12. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 14. mdpi.com [mdpi.com]

- 15. arxiv.org [arxiv.org]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the UV-Vis Absorption Spectrum of 1H,1H-Perfluoroheptyl Methacrylate

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 1H,1H-Perfluoroheptyl methacrylate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this monomer in photopolymerization, formulation, and quality control.

Introduction: The Significance of Spectroscopic Analysis

1H,1H-Perfluoroheptyl methacrylate is a fluorinated monomer prized for its ability to impart unique properties to polymers, including hydrophobicity, chemical resistance, and low surface energy. The methacrylate group is a chromophore that absorbs ultraviolet radiation, a characteristic fundamental to its use in photopolymerization processes initiated by UV light.[1][2]

Understanding the UV-Vis absorption spectrum is critical for several reasons:

-

Photopolymerization Efficiency: The absorption maximum (λmax) dictates the optimal wavelength of UV light required to initiate polymerization, ensuring efficient and rapid curing.[3]

-

Quality Control: The spectrum serves as a fingerprint for purity. The presence of impurities can alter the absorption profile, indicating contamination.

-

Beer-Lambert Law Applications: By establishing a relationship between absorbance and concentration, UV-Vis spectroscopy allows for the quantification of the monomer in various solutions.

The Chromophore and Expected Electronic Transitions

The UV-Vis absorption of 1H,1H-Perfluoroheptyl methacrylate is governed by the α,β-unsaturated ester functionality, which constitutes the primary chromophore. This system gives rise to two principal electronic transitions:

-

π → π* Transition: An intense absorption band typically found in the far UV region (around 200-220 nm). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated C=C and C=O system.[4][5] This is the most prominent feature in the spectrum of methacrylate esters.

-

n → π* Transition: A much weaker, often broad absorption band occurring at a longer wavelength (typically >250 nm).[4] It results from the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to the π* antibonding orbital. Due to its low molar absorptivity, this transition may appear as a subtle shoulder or be obscured by the solvent cutoff.[4]

The perfluoroheptyl chain, being a saturated alkyl chain, does not possess π electrons and therefore does not contribute new absorption bands in the 200-800 nm region. Its primary influence is through inductive effects, which can cause minor shifts in the energy levels of the methacrylate chromophore.

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section details a robust, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of 1H,1H-Perfluoroheptyl methacrylate.

Materials and Instrumentation

-

Analyte: 1H,1H-Perfluoroheptyl methacrylate (CAS 3934-23-4)[6][7]

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

-

Cuvettes: A matched pair of 1.0 cm path length quartz cuvettes. Quartz is mandatory for measurements below 340 nm as glass absorbs UV radiation.

-

Solvent: A spectroscopic grade solvent with a low UV cutoff is essential. Hexane (UV cutoff ≈ 195 nm) or acetonitrile (UV cutoff ≈ 190 nm) are excellent choices.[8][9][10] Water has a cutoff of around 180 nm.[8] Avoid solvents like acetone (330 nm) or toluene (284 nm) which have high UV cutoffs.[10][11]

-

Volumetric Glassware: Class A volumetric flasks and micropipettes for accurate solution preparation.

Step-by-Step Methodology

-

Solution Preparation:

-

Accurately prepare a stock solution of 1H,1H-Perfluoroheptyl methacrylate in the chosen solvent (e.g., hexane). A concentration of ~0.1 mg/mL is a suitable starting point.

-

From the stock solution, prepare a dilution series to find an optimal concentration that yields a maximum absorbance between 0.5 and 1.0 AU, ensuring adherence to the Beer-Lambert law.

-

-

Instrument Setup and Baseline Correction:

-

Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range (e.g., 190 nm to 400 nm).

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders and perform a baseline correction. This electronically subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample relative to the pure solvent in the reference cuvette across the specified wavelength range.

-

-

Data Processing:

-

Save the resulting spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

If performing quantitative analysis, record the absorbance value at λmax.

-

Workflow Visualization

The following diagram outlines the complete experimental workflow for obtaining the UV-Vis spectrum.

Caption: Experimental workflow for UV-Vis spectral acquisition.

Analysis and Interpretation of Spectral Data

-

Expected λmax: The primary π → π* transition for methacrylate esters occurs in the short-UV wavelength region. For methyl methacrylate, the λmax is observed around 200-210 nm.[12] It is anticipated that 1H,1H-Perfluoroheptyl methacrylate will exhibit a strong absorption peak in this same region.

-

Influence of the Fluoroalkyl Chain: The highly electronegative fluorine atoms in the perfluoroheptyl chain exert a strong electron-withdrawing inductive effect. This effect can slightly stabilize the ground state of the chromophore, potentially leading to a minor hypsochromic (blue) shift of the λmax to a slightly shorter wavelength compared to its non-fluorinated counterparts.

-

Solvent Effects: The polarity of the solvent can influence the position of absorption bands. For π → π* transitions, an increase in solvent polarity typically results in a small bathochromic (red) shift. Conversely, n → π* transitions often exhibit a hypsochromic shift with increasing solvent polarity.

Tabulated Spectral Data (Predicted)

The following table summarizes the expected UV-Vis absorption data for 1H,1H-Perfluoroheptyl methacrylate based on the analysis of its chromophore and comparison with analogous compounds.

| Parameter | Expected Value | Associated Electronic Transition | Notes |

| λmax | ~200 - 215 nm | π → π | Strong, sharp absorption. The primary peak for identification and quantification. |

| Molar Absorptivity (ε) | High (>10,000 L mol-1 cm-1) | π → π | Indicates a high probability for this transition. |